ABBA Exhibits Sub-20 nM Affinity for Human GGT1, Outperforming the Clinical Candidate OU749 by Over Three Orders of Magnitude
L-2-amino-4-boronobutanoic acid (ABBA) demonstrates a Ki of 17 nM against human gamma-glutamyl transpeptidase 1 (GGT1) under standard assay conditions [1]. This represents a >3,500-fold improvement in binding affinity relative to the clinical-stage GGT1 inhibitor OU749, which exhibits a Ki of approximately 60 μM in comparable enzyme inhibition assays [2]. The potency differential is attributable to ABBA's boronic acid moiety, which forms a reversible covalent bond with the catalytic threonine residue (Thr381) in the GGT1 active site, effectively trapping the enzyme in a transition-state-mimicking tetrahedral complex that OU749's non-covalent competitive mechanism cannot replicate .
| Evidence Dimension | GGT1 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 17 nM |
| Comparator Or Baseline | OU749 (clinical candidate GGT1 inhibitor): Ki ≈ 60 μM |
| Quantified Difference | ~3,529-fold lower Ki (more potent) for ABBA |
| Conditions | pH 8.0, γ-glutamyl-p-nitroanilide substrate, 20 mM glycyl-glycine acceptor |
Why This Matters
For researchers developing GGT1-targeted therapeutics or diagnostic tools, ABBA's nanomolar affinity enables robust enzyme inhibition at substantially lower working concentrations, reducing off-target effects and compound consumption in cellular assays.
- [1] London RE, Gabel SA. Development and evaluation of a boronate inhibitor of gamma-glutamyl transpeptidase. Arch Biochem Biophys. 2001;385(2):250-258. View Source
- [2] King JB, West MB, Cook PF, Hanigan MH. A novel, species-specific class of uncompetitive inhibitors of gamma-glutamyl transpeptidase. J Biol Chem. 2009;284(14):9059-9065. View Source
